1-(3,3,5,5-Tetramethylpiperazin-1-YL)octadecan-1-one
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Overview
Description
1-(3,3,5,5-Tetramethylpiperazin-1-YL)octadecan-1-one is a synthetic organic compound characterized by its unique structure, which includes a piperazine ring substituted with four methyl groups and an octadecanone chain.
Preparation Methods
The synthesis of 1-(3,3,5,5-Tetramethylpiperazin-1-YL)octadecan-1-one typically involves the reaction of 3,3,5,5-tetramethylpiperazine with octadecanoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactors and automated purification systems to enhance efficiency and scalability .
Chemical Reactions Analysis
1-(3,3,5,5-Tetramethylpiperazin-1-YL)octadecan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The piperazine ring allows for nucleophilic substitution reactions, where halogenated reagents can replace hydrogen atoms on the ring.
Common reagents and conditions for these reactions include organic solvents like tetrahydrofuran (THF) and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(3,3,5,5-Tetramethylpiperazin-1-YL)octadecan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent for various diseases, including neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 1-(3,3,5,5-Tetramethylpiperazin-1-YL)octadecan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may interact with G-protein coupled receptors (GPCRs) or ion channels, influencing cellular signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-(3,3,5,5-Tetramethylpiperazin-1-YL)octadecan-1-one can be compared with other piperazine derivatives, such as:
3,3,5,5-Tetramethylpiperazin-2-one: This compound has a similar piperazine ring structure but lacks the octadecanone chain, resulting in different chemical and biological properties.
1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl)piperazin-1-yl)-2-methoxyethan-1-one: This derivative has additional functional groups that confer antioxidant and central nervous system activities.
Properties
CAS No. |
51210-40-3 |
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Molecular Formula |
C26H52N2O |
Molecular Weight |
408.7 g/mol |
IUPAC Name |
1-(3,3,5,5-tetramethylpiperazin-1-yl)octadecan-1-one |
InChI |
InChI=1S/C26H52N2O/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(29)28-22-25(2,3)27-26(4,5)23-28/h27H,6-23H2,1-5H3 |
InChI Key |
ADZAGPHFIKQHTG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)N1CC(NC(C1)(C)C)(C)C |
Origin of Product |
United States |
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